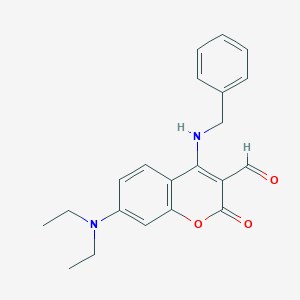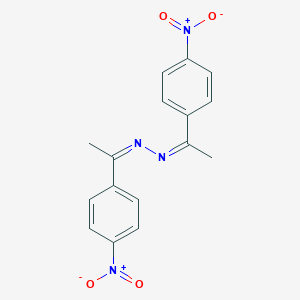![molecular formula C17H20FNO2 B274391 N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)
N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine, also known as FBEA, is a chemical compound that has been recently developed for scientific research purposes. FBEA is a selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain and other tissues. The TAAR1 receptor has been implicated in various physiological and behavioral processes, including the regulation of mood, reward, and locomotor activity.
作用機序
N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine acts as a selective agonist of the TAAR1 receptor, which is a G protein-coupled receptor that is expressed in the brain and other tissues. Upon binding of this compound to the TAAR1 receptor, a signaling cascade is initiated that leads to the activation of various downstream effectors, such as adenylyl cyclase and protein kinase A. The activation of these effectors ultimately leads to the modulation of various physiological and behavioral processes, such as mood, reward, and locomotor activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase the release of dopamine and other monoamines in the brain, which are neurotransmitters that are involved in the regulation of mood, reward, and locomotor activity. This compound has also been shown to modulate the activity of various ion channels and transporters in the brain, which may contribute to its physiological effects.
実験室実験の利点と制限
N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine has several advantages for lab experiments, particularly in the field of neuroscience. It has high selectivity and potency for the TAAR1 receptor, making it a valuable tool for studying the physiological and behavioral effects of TAAR1 activation. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations for lab experiments as well. It has poor solubility in water, which may limit its use in certain experimental protocols. Additionally, this compound has not been extensively studied in vivo, which may limit its translational potential.
将来の方向性
There are several future directions for research on N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine. One potential direction is to investigate the role of TAAR1 in various neuropsychiatric disorders, such as schizophrenia and addiction. This compound may serve as a valuable tool for understanding the underlying mechanisms of these disorders and developing new therapeutic strategies. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which may provide valuable insights into its translational potential. Finally, the development of new TAAR1 agonists with improved solubility and selectivity may further advance research in this field.
合成法
The synthesis of N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2-fluorobenzyl alcohol, which is then converted to the corresponding tosylate. The tosylate is then reacted with 3-ethoxy-2-hydroxybenzaldehyde in the presence of a base to yield the desired ether intermediate. The final step involves the reductive amination of the ether intermediate with methylamine to yield this compound.
科学的研究の応用
N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine has been primarily developed for scientific research purposes, particularly in the field of neuroscience. It has been shown to have high selectivity and potency for the TAAR1 receptor, making it a valuable tool for studying the physiological and behavioral effects of TAAR1 activation. This compound has been used to investigate the role of TAAR1 in various processes, such as reward, locomotor activity, and anxiety-like behavior. It has also been studied as a potential therapeutic target for various neuropsychiatric disorders, such as schizophrenia and addiction.
特性
分子式 |
C17H20FNO2 |
|---|---|
分子量 |
289.34 g/mol |
IUPAC名 |
1-[3-ethoxy-2-[(2-fluorophenyl)methoxy]phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C17H20FNO2/c1-3-20-16-10-6-8-13(11-19-2)17(16)21-12-14-7-4-5-9-15(14)18/h4-10,19H,3,11-12H2,1-2H3 |
InChIキー |
HIRKDTRYKSTYNZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2F)CNC |
正規SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2F)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[1,1'-Biphenyl]-4-ylethanone (1-phenylethylidene)hydrazone](/img/structure/B274314.png)
![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)
![[1,2,4]Triazole, 4-benzylidenamino-](/img/structure/B274319.png)



![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)

![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)
![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)

![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)